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ERR|A Ligand-Linker Conjugates 1 -

ERR|A Ligand-Linker Conjugates 1

Catalog Number: EVT-8225940
CAS Number:
Molecular Formula: C24H20F9N3O5
Molecular Weight: 601.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ERRα Ligand-Linker Conjugates 1 is a compound designed for use in the development of targeted protein degradation strategies, particularly through the creation of PROTACs (Proteolysis Targeting Chimeras). These conjugates facilitate the selective degradation of specific proteins by linking a ligand that binds to a target protein with a linker that connects to an E3 ubiquitin ligase. This innovative approach aims to harness the cellular ubiquitin-proteasome system for therapeutic purposes, particularly in oncology and other diseases characterized by dysregulated protein levels.

Source and Classification

ERRα Ligand-Linker Conjugates 1 is classified as a small molecule drug conjugate. It is primarily sourced from research and development efforts focused on targeted protein degradation technologies. This compound is specifically designed to target estrogen-related receptors, which are implicated in various cancers and metabolic disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of ERRα Ligand-Linker Conjugates 1 involves several key steps, typically including:

  1. Ligand Synthesis: The initial step involves synthesizing the ERRα binding ligand, which may include various functional groups to enhance binding affinity.
  2. Linker Attachment: A suitable linker is then attached to the ligand. Common linkers include flexible or rigid chains that can be tailored for optimal performance in PROTAC applications.
  3. Conjugation Techniques: Techniques such as amide coupling or click chemistry are often employed for the conjugation process. For instance, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride is frequently used as a coupling agent to facilitate the formation of stable bonds between the ligand and linker .

The synthesis process can be optimized based on desired properties such as solubility, stability, and binding efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of ERRα Ligand-Linker Conjugates 1 consists of three primary components:

  • ERRα Binding Ligand: A small molecule that specifically binds to the estrogen-related receptor alpha.
  • Linker: A chemical moiety that connects the ligand to the E3 ubiquitin ligase, which plays a crucial role in mediating protein degradation.
  • E3 Ligase Interaction Site: This part of the structure is designed to facilitate interaction with E3 ligases, enabling the recruitment of the target protein for ubiquitination.

Structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into molecular weight, structure confirmation, and purity .

Chemical Reactions Analysis

Reactions and Technical Details

The ERRα Ligand-Linker Conjugates 1 undergo several chemical reactions during its synthesis:

  • Amide Coupling Reactions: These are crucial for forming stable linkages between the ligand and linker. The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride facilitates this reaction under mild conditions.
  • Click Chemistry: This method may be employed for efficient and selective conjugation, allowing for rapid assembly of complex structures with high yields .

These reactions are typically carried out under controlled conditions to maximize yield and minimize by-products.

Mechanism of Action

Process and Data

ERRα Ligand-Linker Conjugates 1 operates through a well-defined mechanism involving:

  1. Binding: The ligand binds specifically to ERRα.
  2. Recruitment of E3 Ligase: The linker facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
  3. Ubiquitination: Once recruited, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

This mechanism allows for selective degradation of overexpressed or dysfunctional proteins associated with disease states, providing a promising therapeutic strategy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ERRα Ligand-Linker Conjugates 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges based on specific ligand and linker combinations.
  • Solubility: Solubility can vary significantly depending on the hydrophilicity or hydrophobicity of the components used.
  • Stability: The stability profile under physiological conditions is crucial for its efficacy as a therapeutic agent.

Characterization techniques such as high-performance liquid chromatography can provide detailed information on purity and stability .

Applications

Scientific Uses

ERRα Ligand-Linker Conjugates 1 has significant applications in:

  • Targeted Protein Degradation: Used in developing PROTACs aimed at degrading specific proteins implicated in cancer and other diseases.
  • Drug Development: Serves as a building block for creating new therapeutic agents that exploit cellular degradation pathways.
  • Research Tools: Provides insights into protein function and regulation within biological systems, aiding in drug discovery efforts.

The versatility of ERRα Ligand-Linker Conjugates 1 underscores its potential impact on therapeutics targeting complex diseases characterized by aberrant protein levels .

Historical Development and Theoretical Foundations of Ligand-Linker Conjugates

Evolution of Polymer-Drug Conjugate Therapeutics

The conceptual framework for ligand-linker conjugates originated from Paul Ehrlich’s 1913 "magic bullet" hypothesis, which envisioned molecules that selectively target diseased cells while sparing healthy tissues. This idea remained theoretical for decades due to technological limitations in biomolecular engineering. The first tangible step toward polymer-drug conjugates emerged in 1955 with von Horst Jatzkewitz’s synthesis of a mescaline-poly(vinyl pyrrolidine) conjugate using a spacer molecule, demonstrating that covalent linkage could modulate drug release kinetics [7]. However, these early constructs lacked target specificity. A transformative advancement occurred in 1977 when Abuchowski and colleagues pioneered polyethylene glycol (PEG) conjugation ("PEGylation") to reduce immunogenicity and prolong the plasma half-life of therapeutic proteins. This innovation culminated in the 1990 approval of Adagen (PEG-adenosine deaminase), the first clinically successful polymer-protein conjugate for severe combined immunodeficiency [7].

The 2000s witnessed accelerated innovation with the introduction of antibody-drug conjugates (ADCs). Gemtuzumab ozogamicin, approved in 2000, combined a humanized anti-CD33 monoclonal antibody with the DNA-damaging agent calicheamicin via an acid-labile hydrazone linker. Despite later withdrawal due to toxicity concerns, it validated the ADC paradigm [1] [10]. Subsequent generations refined all components:

  • Antibody engineering: Transition from murine to chimeric/humanized monoclonal antibodies (e.g., trastuzumab emtansine) minimized immunogenicity [9].
  • Linker optimization: Protease-cleavable (e.g., valine-citrulline) and non-cleavable (e.g., thioether) linkers replaced early hydrazone chemistry, improving plasma stability [1].
  • Payload diversification: Beyond microtubule disruptors (e.g., emtansine), topoisomerase inhibitors (e.g., deruxtecan) enabled DNA damage in quiescent cells [10].

Table 1: Evolution of Key Polymer-Drug Conjugates

Conjugate TypeExampleInnovationClinical Impact
Early polymer-drugMescaline-PVP (1955)Covalent drug-polymer linkageProof-of-concept for controlled release
Protein-polymerAdagen (1990)PEGylation reduces immunogenicityEstablished platform for enzyme therapies
First-generation ADCGemtuzumab ozogamicin (2000)Target-specific cytotoxic deliveryValidated ADC concept in leukemia
Modern ADCTrastuzumab deruxtecan (2019)Permeable payload with bystander effectExpanded utility to solid tumors

These developments established polymer-drug conjugates as discrete pharmacological entities rather than simple drug-carrier combinations, with pharmacokinetics dictated by the conjugate’s molecular architecture [7].

Pioneering Work in Targeted Drug Delivery Systems

The therapeutic efficacy of ligand-linker conjugates hinges on precise cellular targeting, a principle advanced by Köhler and Milstein’s 1975 hybridoma technology enabling monoclonal antibody production [1]. This breakthrough facilitated the development of tumor antigen-specific antibodies as delivery vehicles. Brentuximab vedotin (anti-CD30 monoclonal antibody conjugated to monomethyl auristatin E via a protease-cleavable linker) exemplified this approach, achieving durable remission in Hodgkin’s lymphoma by selectively internalizing into CD30-positive cells [1] [9]. Concurrently, peptide-drug conjugates (PDCs) emerged as alternatives to monoclonal antibody-based systems, leveraging smaller ligands for enhanced tissue penetration. The 2018 approval of melflufen (melphalan flufenamide), a peptide-conjugated alkylating agent activated by aminopeptidases in tumor cells, demonstrated the utility of peptide-based targeting [4].

Critical innovations in linker technology enabled spatial and temporal control over payload release:

  • Stimuli-responsive linkers: pH-sensitive (e.g., hydrazone in gemtuzumab ozogamicin), reduction-sensitive (disulfide bonds), and enzyme-cleavable linkers (e.g., valine-citrulline in brentuximab vedotin) exploit pathological gradients in tumors [1] [6].
  • Photoremovable linkers: Ortho-nitrobenzyl (ONB) and coumarin derivatives release payloads upon UV/visible light irradiation, offering external control. Cyanines and boron-dipyrromethene (BODIPY) systems extend this to near-infrared wavelengths for deeper tissue penetration [6].
  • Dual-drug platforms: Bispecific monoclonal antibodies (e.g., anti-HER2/PRLR) simultaneously engage two tumor antigens, enhancing internalization and bypassing compensatory resistance pathways [9].

Table 2: Comparison of Targeting Ligand Platforms

PlatformMolecular WeightTumor PenetrationSynthesis ComplexityKey Limitation
Monoclonal Antibody~150 kDaLow (high stromal barrier)High (mammalian expression)Binding site barrier effect
Peptide0.5–2 kDaHigh (passive diffusion)Moderate (solid-phase synthesis)Rapid renal clearance
Small Molecule<1 kDaHighLow (chemical synthesis)Reduced target affinity

Peptide-drug conjugates addressed monoclonal antibody limitations through bicyclic peptide-toxin conjugates (BTCs) like BT1718, which targets membrane-type matrix metalloproteinase with enhanced tissue permeability [4]. Similarly, dendrimer conjugates improved payload capacity and multivalent receptor engagement, as evidenced by glycodendrimer-doxorubicin constructs achieving 12-fold higher tumor accumulation than free drug in murine models [4] [7].

Conceptual Frameworks for Ligand-Receptor Interaction in Conjugate Design

The rational design of ligand-linker conjugates relies on rigorous biophysical models of ligand-receptor binding and intracellular trafficking. Target antigen selection follows three axioms: high tumor-specific expression (differential >10-fold vs. normal tissues), rapid constitutive internalization, and minimal ectodomain shedding [9]. For example, HER2’s overexpression in 20–30% of breast cancers and rapid recycling (t½ internalization <10 minutes) made it ideal for trastuzumab emtansine [9]. Mathematical modeling of antigen density–payload delivery relationships revealed a near-linear correlation (R² ≥ 0.91) in solid tumors, establishing quantitative thresholds for target viability [9].

Ligand-receptor kinetics govern conjugate efficacy through two paradigms:

  • Binding Site Barrier (BSB) Effect: High-affinity monoclonal antibodies (KD < nM) bind perivascular tumor cells, limiting diffusion into deeper tissues. Lower-affinity peptides (KD µM–nM) mitigate this through rapid binding-unbinding equilibrium [4] [9].
  • Bystander Killing: Payload membrane permeability (e.g., deruxtecan’s topoisomerase inhibitor) enables cytotoxic diffusion to antigen-negative neighboring cells, overcoming tumor heterogeneity. This requires cleavable linkers and payloads with logP >1 [10].

Table 3: Ligand-Receptor Interaction Parameters in Conjugate Design

ParameterIdeal ValueBiological ImplicationConsequence of Deviation
Antigen Density>10⁵ copies/cellEnsures sufficient payload deliverySubtherapeutic intracellular payload
Internalization Ratet½ < 20 minEfficient conjugate trafficking to lysosomesPayload recycling to extracellular space
Dissociation Constant (KD)1–10 nM (monoclonal antibody); 0.1–1 µM (peptide)Optimizes tissue penetration and target engagementPoor tumor penetration (high-affinity monoclonal antibody) or insufficient binding (low-affinity peptide)
Antigen Shedding<5% soluble formMinimizes off-target conjugate sequestrationReduced tumor uptake and efficacy

Bispecific conjugates exploit dual-receptor engagement to enhance specificity. Anti-HER2/CD63 monoclonal antibody conjugates co-engage HER2 and the lysosomal tetraspanin CD63, rerouting trafficking to bypass recycling pathways and increasing payload delivery 3.7-fold compared to monospecific conjugates [9]. Similarly, biparatopic designs (e.g., MEDI4276 targeting two HER2 epitopes) induce receptor clustering, accelerating endocytosis [9]. Computational approaches now guide conjugate design, with molecular dynamics simulations predicting linker stability and payload release kinetics. For example, simulations of maleimide-thiol conjugations revealed hydrolysis-prone sites, spurring development of stable cysteine-selective pyridazinedione linkers [7]. These frameworks transform conjugate design from empirical trial to predictive engineering.

Properties

Product Name

ERR|A Ligand-Linker Conjugates 1

IUPAC Name

(E)-N-(2-aminoethyl)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H20F9N3O5

Molecular Weight

601.4 g/mol

InChI

InChI=1S/C22H19F6N3O3.C2HF3O2/c1-33-19-9-13(8-15(11-30)20(32)31-7-6-29)2-5-18(19)34-12-14-3-4-16(21(23,24)25)10-17(14)22(26,27)28;3-2(4,5)1(6)7/h2-5,8-10H,6-7,12,29H2,1H3,(H,31,32);(H,6,7)/b15-8+;

InChI Key

CPWMCNMPRHLDGM-TWNLEINFSA-N

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O

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